(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate
Description
(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine core, a tert-butyl protective group, and a 2-fluorobenzyl substituent. The (S)-configuration at the pyrrolidine-3-yl position confers stereochemical specificity, making it relevant in asymmetric synthesis and pharmaceutical applications. The fluorine atom enhances lipophilicity and metabolic stability, while the tert-butyl carbamate group serves as a protective moiety for amines.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVAXTCJLWVJKN-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule features three critical components:
- A pyrrolidine ring with an (S)-configured stereocenter at the 3-position.
- A 2-fluorobenzyl group attached to the pyrrolidine nitrogen.
- A tert-butyl carbamate protecting group on the 3-amino position.
Retrosynthetically, the molecule can be dissected into:
- Chiral pyrrolidine precursor : Often derived from enantiomerically pure starting materials such as (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylates.
- 2-Fluorobenzyl electrophile : Typically introduced via alkylation using 2-fluorobenzyl bromide or chloride.
- tert-Butyl carbamate group : Installed via carbamate formation with di-tert-butyl dicarbonate (Boc anhydride).
Enantioselective Synthesis from Chiral Pool Starting Materials
Starting Material: (2R,4S)-4-Hydroxypyrrolidine-1,2-dicarboxylate
A validated route begins with commercially available 1-(tert-butyl) 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate (22 in Scheme 3 of).
Step 1: Hydroxyl Protection
The secondary hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether:
Step 2: Ester Reduction
The methyl ester is reduced to a primary alcohol using NaBH4 in THF/MeOH:
$$
\text{COOCH}3 \xrightarrow{\text{NaBH}4} \text{CH}_2\text{OH}
$$
Step 3: Tosylation and Azide Displacement
The primary alcohol is converted to a tosylate (TsCl, Et3N) and displaced by sodium azide:
$$
\text{CH}2\text{OTs} \xrightarrow{\text{NaN}3} \text{CH}2\text{N}3
$$
Step 4: Hydrogenation to Primary Amine
Catalytic hydrogenation (H2, Pd/C) reduces the azide to a primary amine:
$$
\text{CH}2\text{N}3 \xrightarrow{\text{H}2/\text{Pd}} \text{CH}2\text{NH}_2
$$
Introduction of the 2-Fluorobenzyl Group
Carbamate Formation and Deprotection
Alternative Synthetic Routes
Mitsunobu Reaction for Stereochemical Inversion
For cases requiring stereochemical correction, the Mitsunobu reaction (DEAD, PPh3) with 4-nitrobenzoic acid achieves inversion:
$$
\text{(R)-OH} \xrightarrow{\text{Mitsunobu}} \text{(S)-OCOC}6\text{H}4\text{NO}_2
$$
Purification and Characterization
Chromatographic Methods
Yield Optimization and Troubleshooting
Critical Parameters
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .
Scientific Research Applications
(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
(R)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate
- Molecular Formula : C₁₆H₂₂BrN₂O₂
- Molecular Weight : 355.28 g/mol
- Key Differences :
- Substituent : Bromine (Br) replaces fluorine (F) at the benzyl position.
- Stereochemistry : (R)-configuration vs. (S)-configuration.
- Applications : Bromine’s larger atomic radius and polarizability enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
(S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate
Functional Group Variants
(S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate
- Molecular Formula : C₁₅H₁₉FN₃O₄ (estimated)
- Molecular Weight : ~336.34 g/mol
- Key Differences: Substituents: Additional nitro (NO₂) group at the 6-position of the benzyl ring. Reactivity: Nitro groups are electron-withdrawing, directing further substitution reactions and serving as intermediates for amine synthesis.
(S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate
Core Structure Modifications
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614)
- Molecular Formula : C₁₄H₂₀FN₃O₂
- Molecular Weight : 281.33 g/mol
- Key Differences :
- Core Structure : Pyridine ring replaces pyrrolidine.
- Electronic Properties : Pyridine’s aromaticity and basicity contrast with pyrrolidine’s aliphatic nature.
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate
Comparative Data Table
Biological Activity
(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate is a compound belonging to the pyrrolidine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : tert-butyl N-[(3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate
- Molecular Formula : C₁₆H₂₃FN₂O₂
- CAS Number : 1286207-34-8
Synthesis
The synthesis of this compound typically involves the reaction of (S)-tert-butyl 3-pyrrolidinylcarbamate with 2-fluorobenzyl bromide in an organic solvent like dichloromethane or tetrahydrofuran. A base such as potassium carbonate is often used to facilitate the reaction .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, influencing various biological pathways. The precise mechanisms depend on the target proteins and the cellular context in which the compound is applied .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyrrolidine derivatives have demonstrated significant antimicrobial effects against various bacterial and fungal strains, suggesting potential applications in treating infections .
Cytotoxicity Studies
Cytotoxicity assays have been performed on synthesized derivatives of similar compounds. These studies often utilize cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). Results indicate that certain structural modifications can enhance cytotoxic activity, making these compounds candidates for further development in cancer therapy .
Enzyme Inhibition
The compound's structural characteristics allow it to function as a potential enzyme inhibitor. It has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .
Case Studies
Several studies have focused on the biological activity of pyrrolidine derivatives. For example, a study highlighted the synthesis of peptide conjugates that exhibited enhanced antimicrobial activity due to specific substitutions in their structure . Similarly, another investigation into related compounds revealed their efficacy in inhibiting cell proliferation in cancer models .
Comparative Analysis
A comparison with other similar compounds reveals that while many pyrrolidine derivatives share common biological activities, this compound's unique combination of functional groups contributes to its distinct reactivity and biological profile.
| Compound Type | Common Activities | Unique Features |
|---|---|---|
| Pyrrolidine Derivatives | Antimicrobial, Cytotoxic | Structural modifications enhance efficacy |
| Fluorobenzyl Derivatives | Enzyme Inhibition | Specific interactions with target enzymes |
| Carbamate Derivatives | Pharmaceutical Applications | Versatile use in drug synthesis |
Q & A
Q. What are the key considerations for synthesizing (S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate with high enantiomeric purity?
The synthesis typically involves:
- Alkylation of pyrrolidine : Reacting (S)-pyrrolidin-3-ylcarbamate with 2-fluorobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF .
- Carbamate protection : Introducing the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as DMAP .
- Chiral resolution : Use chiral stationary-phase HPLC or enzymatic resolution to ensure enantiomeric purity >99% .
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-fluorobenzyl proton shifts at δ 7.0–7.4 ppm and tert-butyl groups at δ 1.2–1.4 ppm) .
- Chiral HPLC : To verify enantiomeric excess using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases .
- X-ray crystallography : Resolve absolute stereochemistry and analyze steric interactions in the pyrrolidine ring .
Advanced Research Questions
Q. How can researchers design analogs of this compound to investigate structure-activity relationships (SAR)?
- Modify substituents : Replace the 2-fluorobenzyl group with other halogenated (e.g., 3-bromo, 4-chloro) or electron-withdrawing groups to study target binding affinity .
- Vary the carbamate moiety : Substitute tert-butyl with smaller groups (e.g., methyl or cyclopropyl) to assess steric effects on enzymatic stability .
- Stereochemical analogs : Synthesize the (R)-enantiomer or diastereomers to compare biological activity and enantioselectivity .
Q. What computational methods are recommended to study interactions between this compound and biological targets?
- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., dopamine transporters) .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds or π-π interactions .
- Free-energy perturbation (FEP) : Quantify binding energy changes caused by substituent modifications (e.g., fluorobenzyl vs. bromobenzyl) .
Q. How should conflicting data regarding biological activity across studies be resolved?
- Replicate assays : Validate activity in orthogonal assays (e.g., radioligand binding vs. functional cAMP inhibition) to rule out assay-specific artifacts .
- Analyze purity : Confirm compound integrity via LC-MS and elemental analysis to exclude degradation products as confounding factors .
- Control stereochemistry : Ensure enantiomeric purity, as even 5% contamination with the (R)-form can skew activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
